五水合硝酸铋

描述

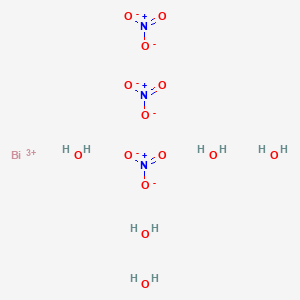

Bismuth(III) nitrate pentahydrate is a salt composed of bismuth in its cationic +3 oxidation state and nitrate anions . The most common solid form is the pentahydrate . It is used in the synthesis of other bismuth compounds . It is available commercially .

Synthesis Analysis

Bismuth nitrate pentahydrate can be prepared by the reaction of bismuth metal and concentrated nitric acid . The process of dissolution of bismuth in solutions of nitric acid with a concentration of 7–9 M proceeds according to the equation . Another method involves the interaction of oxide or basic bismuth nitrate with solutions of nitric acid .Molecular Structure Analysis

The linear formula for Bismuth(III) nitrate pentahydrate is Bi(NO3)3 · 5H2O . The molecular weight is 485.07 .Chemical Reactions Analysis

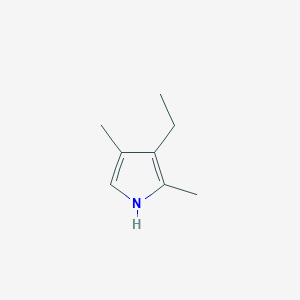

Bismuth(III) nitrate pentahydrate under microwave irradiation is proven to act as a very efficient catalyst for a one-pot, three-component synthesis of 1,4-dihydropyridines .Physical And Chemical Properties Analysis

Bismuth(III) nitrate pentahydrate is a colorless, white solid . It has a density of 2.83 g/cm³ . It decomposes to form bismuth oxynitrate when dissolved in water . It is slightly soluble in acid .科学研究应用

Catalysis in Organic Synthesis

Bismuth nitrate pentahydrate is used as a Lewis acid catalyst in organic synthesis. It facilitates the conversion of thiocarbonyls to their carbonyl compounds, which is a crucial step in synthesizing various organic molecules .

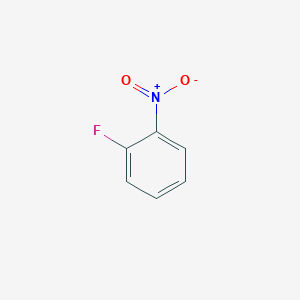

Aromatic Nitration

This compound plays a significant role in the aromatic nitration process. Nitration is essential for creating a wide range of aromatic compounds that serve as building blocks for pharmaceuticals and agrochemicals .

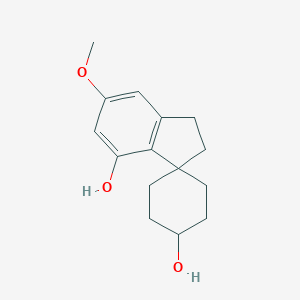

Protection of Carbonyl Compounds

In the realm of organic chemistry, protecting functional groups is vital. Bismuth nitrate pentahydrate is employed for the protection of carbonyl compounds , ensuring they remain unaltered during multi-step synthesis processes .

Michael Reactions

The compound is also involved in Michael reactions , which are conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds. This reaction is widely used to form carbon-carbon bonds in organic synthesis .

Synthesis of Coumarins

Coumarins are a class of organic compounds with various applications, including pharmaceuticals and cosmetics. Bismuth nitrate pentahydrate aids in the synthesis of coumarins , contributing to the development of new therapeutic agents .

Synthesis of 1,4-Dihydropyridines

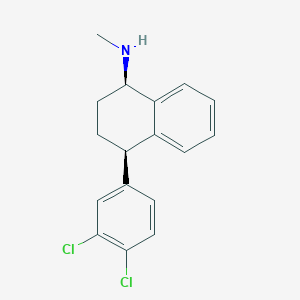

It acts as an efficient catalyst under microwave irradiation for the one-pot synthesis of 1,4-dihydropyridines from diverse amines/ammonium acetate, aldehydes, and 1,3-dicarbonyl compounds. These compounds are significant due to their biological importance and pharmacological use .

Green Synthesis Applications

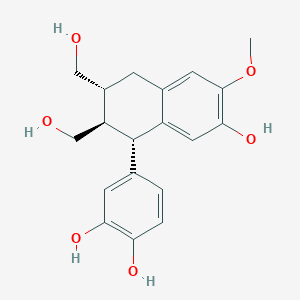

Bismuth nitrate pentahydrate is recognized for its role in green synthesis . It promotes environmentally friendly procedures, such as the microwave-assisted synthesis of vanillin from curcumin, which is important in food and medicine .

Analytical Chemistry Applications

Lastly, in analytical chemistry, bismuth nitrate pentahydrate is used in the preparation of Dragendorff reagent , which is a reagent for alkaloid detection. It’s also utilized as a TLC stain for identifying compounds on thin-layer chromatography plates .

作用机制

Target of Action

Bismuth nitrate pentahydrate is primarily used as a Lewis acid catalyst in organic synthesis . It targets thiocarbonyls, converting them into carbonyl compounds . It also targets aromatic compounds for nitration .

Mode of Action

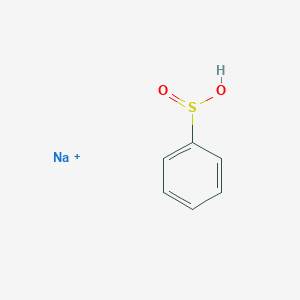

The compound interacts with its targets through a process of oxidation. It serves as an excellent oxidant for a variety of 4-substituted Hantzsch 1,4-dihydropyridines . It also acts as a reagent for the selective oxidation of sulfides to sulfoxides .

Biochemical Pathways

It is known that the compound plays a role in the conversion of thiocarbonyls to carbonyl compounds, aromatic nitration, and the selective oxidation of sulfides to sulfoxides . These reactions are crucial in various biochemical processes, including metabolic pathways.

Pharmacokinetics

Nanoparticles used for medical imaging, which can include bismuth, are characterized by an extended residence time in the blood because their leakage through capillary vessels is limited .

Result of Action

The action of bismuth nitrate pentahydrate results in the conversion of thiocarbonyls to carbonyl compounds, the nitration of aromatic compounds, and the selective oxidation of sulfides to sulfoxides . These molecular and cellular effects are crucial in various chemical reactions and can influence the overall reaction outcomes.

Action Environment

The action of bismuth nitrate pentahydrate can be influenced by environmental factors. For instance, it is known to decompose when in contact with combustible/organic material, potentially causing a fire . Therefore, it should be kept in a dry, cool, and well-ventilated place .

安全和危害

Bismuth(III) nitrate pentahydrate may intensify fire as it is an oxidizer . It causes serious eye irritation and skin irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and washing skin thoroughly after handling .

未来方向

属性

IUPAC Name |

bismuth;trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXVOTBTGXARNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH10N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143230 | |

| Record name | Bismuth nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lustrous hygroscopic solid with an odor of nitric acid; [Merck Index] Hygroscopic solid; mp = 30 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Bismuth nitrate pentahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10035-06-0 | |

| Record name | Bismuth nitrate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010035060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISMUTH NITRATE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO2ICY167B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of bismuth nitrate pentahydrate?

A1: The molecular formula is Bi(NO3)3⋅5H2O, and the molecular weight is 485.07 g/mol.

Q2: Is there spectroscopic data available for bismuth nitrate pentahydrate?

A2: Yes, various studies employ techniques like X-ray diffraction (XRD) [, , , ], Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], and UV-Vis diffuse reflectance spectroscopy [, ] to characterize its structure and optical properties.

Q3: How is bismuth nitrate pentahydrate used in organic synthesis?

A3: Bismuth nitrate pentahydrate acts as a Lewis acid catalyst []. It's been successfully employed in reactions like the Biginelli reaction [], synthesis of dihydropyrimidinones [, ], nitration reactions [, , ], and the production of benzimidazoles [].

Q4: What are the advantages of using bismuth nitrate pentahydrate as a catalyst?

A4: It offers several advantages:

- Eco-friendliness: It's considered relatively non-toxic compared to traditional catalysts. [, , , , ]

- Efficiency: It often enables reactions with shorter times and higher yields. [, ]

- Mild Conditions: Reactions can often be conducted under mild conditions, including room temperature and solvent-free environments. [, , , , ]

Q5: Are there specific examples of its catalytic applications?

A5: Yes, research demonstrates its use in:

- Oxidation of Hantzsch 1,4-dihydropyridines: []

- Synthesis of α-amino phosphonates: []

- Conversion of curcumin to vanillin: []

- One-pot synthesis of 2-amino-4-(substituted-phenyl)-6-naphtho[2,1-b]furan-2-yl-nicotinonitrile derivatives: []

Q6: What is the stability of bismuth nitrate pentahydrate?

A6: It is generally stable under standard conditions but can decompose upon heating or in contact with strong bases. [, ]

Q7: How does bismuth nitrate pentahydrate influence the properties of composite materials?

A7: Incorporation into composites can enhance properties such as:

- Photocatalytic Activity: When used in bismuth oxide synthesis, it influences morphology, particle size, and crystal structure, impacting photocatalytic degradation of pollutants like methyl orange and rhodamine B. [, , , , , ]

- Electrical Conductivity: Observed in bismuth oxide/activated carbon composites for potential battery electrode applications. [, ]

Q8: How is bismuth nitrate pentahydrate used in the preparation of photocatalysts?

A8: It serves as a precursor for synthesizing various bismuth-based photocatalysts, including:

- Bismuth oxide: [, , , , , ]

- Bismuth vanadate: [, , , , ]

- Bismuth oxychloride: [, ]

- Bismuth sulfide: [, ]

- Bismuth molybdate: [, ]

Q9: What factors influence the photocatalytic activity of materials derived from bismuth nitrate pentahydrate?

A9: Several factors play a role:

- Fuel choice in solution combustion synthesis: Urea, glycine, citric acid, and hydrazine affect the crystal structure, morphology, and band gap of the resulting bismuth oxide, impacting its photocatalytic activity. [, , , ]

- Doping: Incorporating elements like copper [] or strontium [] can enhance photocatalytic activity under visible light.

- Heterojunction formation: Combining bismuth compounds, such as bismuth oxyiodide and bismuth vanadium oxide, can improve charge separation and enhance photocatalytic efficiency. []

Q10: Can bismuth nitrate pentahydrate be used to synthesize nanomaterials?

A10: Yes, research demonstrates its use in synthesizing various nanostructures:

- Bismuth sulfide nanorods: [, ]

- Bismuth oxycarbonate microtablets and nanosheets: [, ]

- Bi2Fe4O9 nanoparticles: []

Q11: How can the morphology of materials synthesized using bismuth nitrate pentahydrate be controlled?

A11: Morphology control is achievable through:

- Hydrothermal reaction time: Influences the size and shape of bismuth oxide particles. []

- Use of capping agents: Triethanolamine (TEA) aids in controlling the morphology of bismuth sulfide nanorods. []

- Adjusting reactant ratios and reaction conditions: Plays a crucial role in tuning the morphology of bismuth subcarbonate microstructures. []

Q12: What analytical methods are used to characterize bismuth nitrate pentahydrate and its derivatives?

A12: Common methods include:

- XRD: For crystal structure analysis [, , , ]

- FTIR: To identify functional groups [, , , ]

- SEM and TEM: For morphological studies [, , , , ]

- UV-Vis Spectroscopy: For optical property analysis [, ]

- EDX: For elemental composition determination []

Q13: Is there a method for validating analytical techniques used with bismuth nitrate pentahydrate?

A13: While specific validation protocols might vary, researchers commonly assess the accuracy, precision, and specificity of their analytical methods to ensure reliable results. []

Q14: What is the environmental impact of using bismuth nitrate pentahydrate?

A14: While generally considered less toxic than some alternatives, its environmental impact requires careful consideration. Research should explore strategies for:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)

![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)